(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a phenoxy group, and a benzoic acid ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate typically involves the esterification of 4-(4-nitrophenoxy)benzoic acid with 3,4-dimethylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-(4-Amino-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-(4-Nitro-phenoxy)-benzoic acid and 3,4-dimethylphenol
Scientific Research Applications
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Materials Science: Explored for its use in the development of novel materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Nitro-phenoxy)-benzoic acid
- 3,4-Dimethyl-phenyl benzoate
- 4-(4-Amino-phenoxy)-benzoic acid 3,4-dimethyl-phenyl ester
Uniqueness
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate is unique due to the combination of its nitro group, phenoxy group, and ester linkage. This combination imparts specific chemical and physical properties that can be leveraged in various applications. For example, the presence of the nitro group can enhance its reactivity in certain chemical reactions, while the ester linkage provides a site for hydrolysis or other modifications.
Properties
CAS No. |
5253-24-7 |
---|---|
Molecular Formula |
C21H17NO5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(3,4-dimethylphenyl) 4-(4-nitrophenoxy)benzoate |
InChI |
InChI=1S/C21H17NO5/c1-14-3-8-20(13-15(14)2)27-21(23)16-4-9-18(10-5-16)26-19-11-6-17(7-12-19)22(24)25/h3-13H,1-2H3 |
InChI Key |
AIFDUKAOZPFNSK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.